2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid

medicinal chemistry structure-activity relationship regioisomer differentiation

2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid (CAS 1016820-03-3) is a structurally distinct, ortho-substituted dual-acidic (tetrazole + carboxylic acid) building block for medicinal chemistry SAR. Unlike para-substituted or mono-acidic analogs, its 2-benzoic acid configuration and 1H-tetrazol-1-yl linkage provide unique hydrogen-bonding geometry for PTP1B inhibitor optimization and anti-inflammatory probe development. Commercially available at 95% purity from multiple vendors, eliminating custom synthesis lead times. Ideal for comparative physicochemical profiling (LogP, pKa, permeability) and focused screening library expansion.

Molecular Formula C10H9N5O3
Molecular Weight 247.21 g/mol
CAS No. 1016820-03-3
Cat. No. B3339374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid
CAS1016820-03-3
Molecular FormulaC10H9N5O3
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC(=O)CN2C=NN=N2
InChIInChI=1S/C10H9N5O3/c16-9(5-15-6-11-13-14-15)12-8-4-2-1-3-7(8)10(17)18/h1-4,6H,5H2,(H,12,16)(H,17,18)
InChIKeyBQJGXIYZXXFPCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(1H-1,2,3,4-Tetrazol-1-yl)acetamido]benzoic Acid (CAS 1016820-03-3): Procurement and Differentiation Guide


2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid (CAS 1016820-03-3) is a synthetic small molecule with the molecular formula C10H9N5O3 and a molecular weight of 247.21 g/mol . The compound features a benzoic acid moiety linked via an acetamido bridge to a 1H-tetrazole ring, a structural motif recognized in medicinal chemistry as a carboxylic acid bioisostere capable of modulating physicochemical properties and biological target engagement [1]. Commercial availability from multiple vendors at 95% purity supports its accessibility for research applications, while its tetrazole-acetamido-benzoic acid scaffold positions it within a chemical space associated with PTP1B inhibition, anti-inflammatory activity, and broader enzyme modulation [2][3].

Why 2-[2-(1H-1,2,3,4-Tetrazol-1-yl)acetamido]benzoic Acid Cannot Be Interchanged with Generic Analogs


Tetrazole-acetamido-benzoic acid derivatives exhibit structure-dependent biological activity profiles that preclude casual substitution. Within the PTP1B inhibitor class, structurally related tetrazole acetamide derivatives show IC50 values ranging from 1.88 µM to ≥10 µM depending on specific substitution patterns, with even minor modifications such as 5-Cl substitution on a benzothiazole ring producing substantial potency differences [1]. The target compound's specific 2-substituted benzoic acid configuration and 1H-tetrazol-1-yl linkage geometry differentiate it from regioisomers (e.g., 3- or 4-substituted analogs) and from N2-tetrazole positional isomers, each of which may present altered hydrogen-bonding capacity, distinct metabolic stability, and divergent target engagement profiles [2]. As evidenced by the 4-methoxy analog (LogP = -0.24), substituent variations on the benzoic acid core produce quantifiable differences in lipophilicity that directly impact permeability and bioavailability [3]. These structure-activity relationships underscore that generic substitution without empirical validation introduces unacceptable scientific and procurement risk.

Quantitative Differentiation Evidence for 2-[2-(1H-1,2,3,4-Tetrazol-1-yl)acetamido]benzoic Acid


Structural Specificity of the 2-Substituted Benzoic Acid Scaffold Versus 3- and 4-Substituted Regioisomers

The target compound features substitution at the ortho (2-) position of the benzoic acid ring, creating a distinct spatial arrangement of the carboxylic acid group relative to the acetamido-tetrazole moiety. In contrast to meta (3-) or para (4-) substituted analogs, the 2-substituted configuration positions the carboxyl group in closer proximity to the acetamido linkage, enabling intramolecular hydrogen bonding that influences both conformation and physicochemical properties . This ortho-substitution pattern is structurally defined and commercially documented: the target compound (CAS 1016820-03-3) is unambiguously the 2-substituted isomer, whereas distinct regioisomers such as 3-(5-acetamido-1H-1,2,3,4-tetrazol-1-yl)benzoic acid (CAS 2680856-93-1) and 4-tetrazol-1-yl-benzoic acid derivatives represent different chemical entities with altered spatial and electronic characteristics [1].

medicinal chemistry structure-activity relationship regioisomer differentiation

Lipophilicity Differentiation: LogP Comparison of Target Compound Versus 4-Methoxy Analog

Physicochemical property differentiation between structurally related tetrazole-acetamido-benzoic acid analogs is quantifiable through LogP measurements. The 4-methoxy-substituted analog, 4-methoxy-3-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid, exhibits a measured LogP of -0.24, reflecting relatively low lipophilicity conferred by the electron-donating methoxy group at the 4-position [1]. The target compound (CAS 1016820-03-3) lacks this 4-methoxy substituent, differing in molecular formula (C10H9N5O3 vs. C11H11N5O4) and possessing a free hydrogen at the corresponding position. This structural difference is predicted to yield a higher LogP (increased lipophilicity) for the target compound compared to the -0.24 benchmark, with implications for membrane permeability, tissue distribution, and oral bioavailability potential [2]. The 4-methoxy analog also differs in substitution position (3-substituted acetamido versus 2-substituted in the target), further distinguishing their conformational and property profiles.

physicochemical properties lipophilicity permeability drug-likeness

PTP1B Inhibitory Activity Benchmarking Against Tetrazole Acetamide Class

Within the tetrazole acetamide chemical class, PTP1B inhibitory activity has been quantitatively established, providing a benchmark for compound selection and SAR exploration. Compound NM-14, an N-(3-(1H-tetrazole-5-yl)phenyl)acetamide derivative bearing a 5-Cl substituted benzothiazole moiety, exhibited an IC50 of 1.88 µM against PTP1B, demonstrating approximately 5.3-fold greater potency than the reference standard suramin (IC50 ≥ 10 µM) in the same assay system [1]. Additionally, compound NM-03 from the same scaffold class showed an IC50 of 4.48 µM [2]. The target compound (CAS 1016820-03-3) shares the core tetrazole-acetamido pharmacophore with NM-14 and NM-03 but differs in its benzoic acid substitution pattern (ortho-substituted benzoic acid vs. meta-substituted phenyl), presenting an opportunity to evaluate how substitution geometry and the presence of the free carboxylic acid group modulate PTP1B engagement. The non-carboxylic tetrazole moiety serves as a carboxylic acid bioisostere in this class, a design strategy validated by the in vivo antidiabetic activity of NM-14, which was comparable to metformin and glimepiride [1].

PTP1B inhibition type 2 diabetes non-carboxylic inhibitors enzyme inhibition

Tetrazole as Carboxylic Acid Bioisostere: pKa Similarity and Metabolic Stability Advantage

The tetrazole moiety functions as a well-established carboxylic acid bioisostere, exhibiting comparable pKa values (approximately 4.5-4.9 for tetrazole vs. 4.2-4.5 for carboxylic acids) while conferring distinct advantages in metabolic stability and bioavailability [1][2]. In a dual MCL-1/BCL-xL inhibitor series, the tetrazole motif displayed similar or improved binding affinities compared to the corresponding carboxylic acid-containing lead compound, demonstrating functional equivalence with potential superiority [3]. The target compound (CAS 1016820-03-3) incorporates both a tetrazole ring and a carboxylic acid group, creating a dual-acidic architecture that distinguishes it from simple carboxylic acid-only scaffolds or tetrazole-only isosteres. Crystal structure analyses from the Cambridge Structural Database confirm that carboxylic acid and tetrazole bioisosteric pairs exhibit highly similar hydrogen-bonding environments, supporting the rational replacement strategy in drug design [2]. For procurement decisions, the presence of both acidic functionalities in a single molecular framework offers distinct physicochemical and pharmacophore expansion opportunities not available in mono-acidic comparators.

bioisosterism metabolic stability pKa drug design

Synthetic Accessibility and Commercial Availability Versus Custom Synthesis Requirements

2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid (CAS 1016820-03-3) is commercially available from multiple established vendors at 95% purity, including Enamine LLC (catalog EN300-57143), AKSci (catalog 4409DB), and American Elements (MDL MFCD09944470) [1][2]. This contrasts with structurally similar but less accessible analogs such as 4-methoxy-3-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid, which exhibits extended lead times (12 days) and premium pricing (e.g., $420 for 5 mg) [3]. The target compound's established supply chain and multiple vendor sources reduce procurement lead time, enable competitive pricing through supplier comparison, and mitigate single-source supply chain risk. For research programs requiring milligram to gram quantities, this availability differential translates directly to accelerated project timelines and reduced per-compound procurement costs relative to custom-synthesized or specialty analogs.

chemical procurement synthetic accessibility vendor availability research supply

Anti-Inflammatory Pharmacophore Class Potential: Tetrazole-Benzoic Acid Hybrid Scaffold

Tetrazole-substituted benzoic acid derivatives are recognized in patent literature as having anti-inflammatory and analgesic activity for indications including arthritis, asthma, Raynaud's disease, inflammatory bowel disorders, and neuropathic pain conditions [1][2]. The pharmacophore class is defined by a benzoic acid or benzoic acid ester core substituted with tetrazolyl or imidazolyl moieties, a structural framework that encompasses the target compound (CAS 1016820-03-3) [2]. In carrageenan-induced paw edema models, structurally related tetrazole derivatives have demonstrated anti-inflammatory efficacy comparable to diclofenac, establishing quantitative benchmark activity for the scaffold class . The target compound's ortho-substitution pattern and free carboxylic acid functionality differentiate it from the broader class of para-substituted and esterified analogs, providing a distinct molecular architecture for exploring substitution-dependent anti-inflammatory potency and selectivity profiles.

anti-inflammatory analgesic COX inhibition pharmacophore

Optimal Research and Procurement Applications for 2-[2-(1H-1,2,3,4-Tetrazol-1-yl)acetamido]benzoic Acid


Structure-Activity Relationship Studies for Non-Carboxylic PTP1B Inhibitors

Researchers investigating PTP1B as a therapeutic target for type 2 diabetes and obesity can employ 2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid as a structurally distinct analog within the tetrazole acetamide class. While compounds such as NM-14 (IC50 = 1.88 µM) and NM-03 (IC50 = 4.48 µM) have established the scaffold's PTP1B inhibitory potential, the target compound's ortho-substituted benzoic acid configuration and dual-acidic (tetrazole + carboxylic acid) architecture offer an underexplored substitution geometry for SAR expansion [1]. This compound enables systematic evaluation of how substitution position (ortho vs. meta vs. para) modulates PTP1B engagement, providing a critical comparator for lead optimization efforts. The commercial availability at 95% purity from multiple vendors supports rapid initiation of enzyme inhibition assays and molecular docking studies without custom synthesis delays [2].

Anti-Inflammatory Drug Discovery and Pharmacophore Validation

2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid serves as a chemical probe for evaluating anti-inflammatory activity within the tetrazole-benzoic acid pharmacophore class, which has been patented for treating arthritis, asthma, inflammatory bowel disorders, and neuropathic pain conditions [1][2]. The compound's ortho-substitution pattern and free carboxylic acid group differentiate it from the more commonly studied para-substituted analogs (e.g., 4-tetrazol-1-yl-benzoic acid), enabling comparative analysis of substitution-dependent anti-inflammatory potency. As structurally related tetrazole derivatives have demonstrated efficacy comparable to diclofenac in carrageenan-induced paw edema models, this compound provides a starting point for COX inhibition assays, cytokine release studies, and in vivo inflammation model evaluation [3].

Physicochemical Property Profiling and Bioisostere Comparison Studies

The target compound's dual-acidic architecture (tetrazole pKa ~4.5-4.9 + benzoic acid pKa ~4.2-4.5) and ortho-substitution geometry make it valuable for comparative physicochemical profiling against single-acidic analogs and regioisomers [1]. The 4-methoxy analog's measured LogP of -0.24 provides a benchmark for evaluating how the absence of the methoxy group alters lipophilicity in the target compound [2]. Researchers can systematically measure LogP, pKa, aqueous solubility, and permeability (e.g., PAMPA or Caco-2 assays) to quantify how the ortho-substituted dual-acidic scaffold influences drug-like properties. Such studies inform bioisostere selection strategies and provide quantitative data to guide lead optimization decisions in medicinal chemistry programs.

Chemical Library Enrichment and High-Throughput Screening

For screening facilities and compound management operations, 2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid represents a cost-effective, commercially accessible addition to diversity-oriented screening libraries. Multi-vendor availability (Enamine, AKSci, American Elements) at 95% purity reduces procurement lead time and enables bulk acquisition at competitive pricing compared to custom-synthesized analogs such as the 4-methoxy derivative (12-day lead time, $420/5 mg) [1][2]. The compound's distinct ortho-substitution pattern and dual-acidic functionality complement existing screening collections that may be enriched in para-substituted or mono-acidic tetrazole derivatives, expanding chemical space coverage for target-based and phenotypic screening campaigns. The established scaffold class associations with PTP1B inhibition and anti-inflammatory activity provide a hypothesis-driven rationale for inclusion in focused screening sets [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.